2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

Description

Historical Development and Chemical Significance of Hydroxyphenyl Triazines

Hydroxyphenyl triazines (HPTs) represent a relatively modern class of UV absorbers developed to protect materials from the degradative effects of ultraviolet radiation. researchgate.net They emerged as a superior alternative to older classes of UV stabilizers, such as benzotriazoles and benzophenones. researchgate.netsarex.com While benzotriazoles typically exhibit strong absorption between 300 and 350 nm, HPTs show powerful absorbance in a similar range, making them highly effective at filtering harmful UV rays before they can damage a material's polymeric structure. researchgate.net

The chemical significance of HPTs lies in their enhanced performance and durability, particularly in demanding applications like automotive coatings and industrial finishes where long-term stability is crucial. researchgate.netsarex.com The global market for triazine UV absorbers was valued at approximately $485.2 million in 2024 and is projected to grow, indicating a high demand from industries such as automotive, construction, plastics, and polymers. datahorizzonresearch.com This demand is driven by the exceptional UV protection, thermal stability, and low volatility that characterize the HPT class. datahorizzonresearch.com Their ability to maintain material integrity and appearance over extended periods has made them indispensable in the formulation of high-endurance products. sarex.com

Molecular Architecture and Core Structural Features of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol

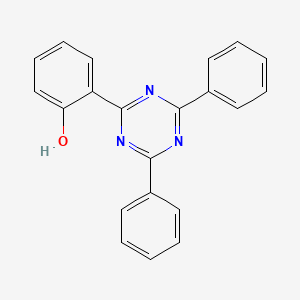

The core structure of this compound consists of a central 1,3,5-triazine (B166579) ring, which is a six-membered heterocyclic ring containing three nitrogen atoms and three carbon atoms. This ring is substituted at its C2, C4, and C6 positions. Specifically, the molecule features a phenol (B47542) group attached at the C2 position and two phenyl groups at the C4 and C6 positions. The ortho-hydroxyl group on the phenol ring is critical to its UV absorption mechanism.

The versatility of the HPT scaffold allows for the synthesis of various derivatives through modification of the hydroxyphenyl ring. These modifications can fine-tune the compound's physical and chemical properties, such as solubility, volatility, and compatibility with different polymer systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₂₁H₁₅N₃O |

| Molecular Weight | 325.373 g/mol sigmaaldrich.com |

Table 2: Properties of Selected Derivatives of this compound

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features/Applications |

| 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol | C₂₂H₁₇N₃O₂ | 355.4 nih.gov | 106556-36-9 nih.govepa.gov | Used in various chemical formulations. nih.gov |

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol | C₂₇H₂₇N₃O₂ | 425.52 sigmaaldrich.com | 147315-50-2 sigmaaldrich.comtcichemicals.com | Very low volatility UV absorber for polycarbonates and polyesters; low tendency to chelate with catalyst residues. sigmaaldrich.com |

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[2-(2-ethylhexanoyloxy)ethoxy]phenol | C₃₁H₃₃N₃O₄ | 539.62 | 371146-04-2 sarex.com | UV absorber additive for engineering plastics (PBT, PC, PET) with low volatility and excellent thermal stability. sarex.com |

Academic Research Context and Potential Applications in Advanced Chemical Systems

The primary and most extensively researched application of this compound and its derivatives is as high-performance UV absorbers. sarex.com These compounds are incorporated into a wide array of materials to prevent degradation caused by sunlight exposure.

Key Application Areas:

Plastics and Polymers: Derivatives are used as additives in engineering plastics such as polycarbonates (PC), polyesters (e.g., PET), and polybutylene terephthalate (B1205515) (PBT). sigmaaldrich.comsarex.com They offer superior weathering resistance compared to conventional benzotriazole (B28993) UV absorbers. sigmaaldrich.com

Coatings and Finishes: HPTs are integral to automotive paints, industrial finishes, and wood coatings, where they help maintain gloss and prevent fading and discoloration. sarex.com

Consumer Products: Many plastic products exposed to sunlight benefit from the inclusion of HPTs to extend their lifespan and preserve their appearance. sarex.com

The efficacy of these compounds stems from several key characteristics. They exhibit very high absorbance in the UV-B and UV-A regions of the spectrum. sarex.com Furthermore, their molecular structure imparts low volatility and high thermal stability, making them suitable for industrial processes that involve high temperatures. sarex.comsarex.com Their compatibility with various polymer types allows for broad application without compromising the final product's integrity. sarex.com Some derivatives are specifically designed to have a low tendency to chelate with metal ions, which is advantageous in polymer formulations containing catalyst residues. sigmaaldrich.com

Beyond UV stabilization, the broader family of 1,3,5-triazine derivatives is a subject of extensive research for applications in advanced materials. rsc.org Scientists are exploring functionalized triazines for use in electroluminescent devices, including as components for phosphorescent organic light-emitting diodes (PhOLEDs) and materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org

Current Research Trends and Identification of Unexplored Scholarly Avenues

Contemporary research on hydroxyphenyl triazines continues to build upon their success as UV stabilizers while exploring new frontiers. A dominant trend is the development of next-generation HPTs with even greater performance under severe environmental conditions. sarex.com This includes enhancing photostability and ensuring long-term efficacy in materials subjected to intense heat and light.

Another significant research direction is the move towards sustainability. datahorizzonresearch.com Efforts are underway to develop HPT formulations using bio-based raw materials to reduce the environmental impact associated with their production and use. datahorizzonresearch.com Concurrently, there is a focus on optimizing synthesis methods. For instance, the use of acidic ionic liquids as both solvent and catalyst has been shown to be an efficient, high-yield, and environmentally friendlier "one-pot" method for producing related triazine compounds. google.com

Unexplored Scholarly Avenues:

Multifunctional Materials: While their UV-absorbing properties are well-documented, the potential for integrating other functionalities into the this compound scaffold is an area ripe for exploration. This could include designing molecules that also possess antioxidant, flame retardant, or specific optical properties for use in smart materials.

Advanced Electronics: The application of 1,3,5-triazine derivatives in organic electronics is a growing field. rsc.org However, the specific potential of the this compound structure and its analogues in areas like organic photovoltaics, sensors, or as transport materials in perovskite solar cells remains largely untapped.

Medicinal Chemistry: Many nitrogen-containing heterocyclic compounds, including triazines, exhibit biological activity. mdpi.com A systematic investigation into the potential bioactivity of this compound derivatives could open up new applications in pharmacology, though this would be a significant departure from their current industrial use.

The continued expansion of production capacity by major chemical companies, driven by growing demand from Asia and other industrializing regions, ensures that research and development in HPTs will remain an active and commercially important field. datahorizzonresearch.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)22-20(24-21)16-11-5-2-6-12-16/h1-14,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSMLANYBOTORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273255 | |

| Record name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3202-86-6 | |

| Record name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3202-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Derivatization

Established Synthetic Routes to 1,3,5-Triazine (B166579) Frameworks

The foundational chemistry for creating asymmetrically substituted 1,3,5-triazines, including the title compound, is centered on the reactivity of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. wikipedia.org Its three chlorine atoms can be replaced sequentially, allowing for the controlled introduction of different functional groups. nih.govresearchgate.net

The synthesis of the 1,3,5-triazine core is a predictable process that leverages the differential reactivity of the chlorine atoms on the cyanuric chloride ring. nih.gov The substitution of these atoms occurs in a stepwise manner, critically controlled by temperature. researchgate.net

The replacement of the first chlorine atom is typically accomplished at low temperatures, around 0-5°C. researchgate.netresearchgate.net The second substitution requires an increase in temperature, often to room temperature, as the electron-donating character of the first substituent deactivates the ring towards further nucleophilic attack. researchgate.netresearchgate.net The final chlorine atom is the most difficult to replace, necessitating higher temperatures, frequently at the boiling point of the solvent, to drive the reaction to completion. nih.govresearchgate.net This thermodependency is a cornerstone of triazine synthesis, enabling the methodical construction of complex, non-symmetrical molecules. rsc.org

Computational and experimental studies have quantified this process, showing a progressive increase in the energy barrier for each subsequent substitution. rsc.org For instance, the barrier for the first substitution is in the range of 2–8 kcal/mol, increasing to 9–15 kcal/mol for the second, and exceeding 15 kcal/mol for the third. rsc.org This controlled, sequential substitution is fundamental for preparing a wide array of di- and tri-substituted 1,3,5-triazines. nih.govresearchgate.net

The introduction of the key 2-hydroxyphenyl group can be achieved through several established strategies. One common method involves a Friedel-Crafts reaction. For example, a dichlorotriazine derivative can be reacted with a phenol (B47542), such as resorcinol, in the presence of a Lewis acid catalyst like aluminum chloride to introduce the hydroxyphenyl moiety. google.comgoogleapis.com A patent describes a three-step process where cyanuric chloride is first reacted with a phenol under basic (nucleophilic) conditions. googleapis.com This is followed by a Friedel-Crafts reaction to add the two phenyl groups, and a final step to introduce the specific phenol, such as resorcinol, using a protic acid catalyst. googleapis.com

Alternatively, the entire 2-(2-hydroxyphenyl)-1,3,5-triazine structure can be built using a Suzuki coupling reaction. mdpi.com In this approach, a 2-amino-4-chloro-1,3,5-triazine derivative is coupled with (4-hydroxyphenyl)boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield the desired 2-(4-hydroxyphenyl)-4-amino-1,3,5-triazine derivatives. mdpi.com This highlights the versatility of modern cross-coupling reactions in constructing these complex heterocyclic systems.

Emerging Green Chemistry Protocols for Triazine Synthesis

In response to the growing need for environmentally benign chemical processes, green chemistry protocols have been developed for triazine synthesis. researchgate.net These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents. nih.govresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating the preparation of 1,3,5-triazines. clockss.orgmonash.edu This technique offers dramatic reductions in reaction times and often leads to higher yields compared to conventional heating methods. clockss.orgresearchgate.net For example, the synthesis of 6-phenyl-1,3,5-triazine-2,4-diamine under microwave irradiation (80°C) was completed in 14 minutes with a 93% yield, whereas the same reaction under conventional heating (100°C) required 14 hours to achieve an 81% yield. clockss.org

Microwave-assisted protocols have been successfully applied to various triazine syntheses, including one-pot, multi-component reactions that offer high atom economy and procedural simplicity. mdpi.come3s-conferences.org These methods are often solvent-free or use minimal amounts of solvent, further enhancing their green credentials. clockss.orge3s-conferences.org

| Product Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Fluorinated 1,3,5-triazinane | Conventional | 10 hours | 62-78% | clockss.org |

| Fluorinated 1,3,5-triazinane | Microwave | 3 minutes | 98-99% | clockss.org |

| 6-phenyl-1,3,5-triazine-2,4-diamine | Conventional | 14 hours | 81% | clockss.org |

| 6-phenyl-1,3,5-triazine-2,4-diamine | Microwave | 14 minutes | 93% | clockss.org |

| Quinolone based s-triazines | Conventional | 6-10 hours | Lower | researchgate.net |

| Quinolone based s-triazines | Microwave | 15-30 minutes | Higher | researchgate.net |

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic route to 1,3,5-triazines. nih.govambeed.com Ultrasonic irradiation can dramatically shorten reaction times while maintaining high yields. A key advantage is the frequent use of water as a solvent, which is environmentally benign. nih.govresearchgate.net

Protocols have been developed where triazine derivatives are obtained in over 75% yield within just 5 minutes of sonication in an aqueous medium. nih.gov Green chemistry analysis has shown that a sonochemical protocol can be significantly "greener" than classical heating methods. nih.govresearchgate.net This approach has proven versatile and efficient for the final substitution step in triazine synthesis, which is typically the most energy-intensive part of the conventional process. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Reaction Time | As little as 5 minutes | nih.gov |

| Yield | Often >75% | nih.gov |

| Solvent | Water can be used | nih.govresearchgate.net |

| Environmental Impact | Can be 13 times "greener" than conventional heating | nih.gov |

Systematic Molecular Modifications and Analog Design for Enhanced Functionality

The compound 2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol belongs to a class of hydroxyphenyl-triazines (HPTs) primarily used as ultraviolet (UV) absorbers to protect polymers from photodegradation. googleapis.comuvabsorber.comgoogle.com Systematic molecular modifications are performed to fine-tune their properties, such as UV absorption range, thermal stability, and compatibility with the polymer matrix. uvabsorber.comirowater.com

The core functionality relies on an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the triazine ring. irochemical.com This structure absorbs harmful UV radiation and dissipates the energy as harmless heat, preventing degradation of the material it is mixed with. uvabsorber.comirochemical.com

Modifications are typically made at several positions on the basic scaffold:

On the Phenyl Rings: Replacing the phenyl groups with biphenyl (B1667301) groups, for instance, increases the molecular conjugation, which shifts the absorption to longer wavelengths and increases the molar absorption coefficient, enhancing UV protection. irowater.com

On the Phenolic Ring: Introducing alkyl or alkoxy groups, such as a hexyloxy group to form 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, can improve compatibility with polymers and reduce volatility. sigmaaldrich.com

Reactive Groups: Incorporating reactive groups, such as a remaining chlorine atom on the triazine ring, allows the UV absorber to be chemically bonded to the polymer chain. irochemical.com This creates a permanent attachment, preventing the stabilizer from migrating or leaching out of the material over time. irochemical.com

These strategic modifications have led to the development of new generations of triazine UV absorbers with superior performance compared to older classes like benzotriazoles. uvabsorber.comirowater.com

| Analog/Modification | Purpose of Modification | Reference |

|---|---|---|

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol | Improve polymer compatibility, reduce volatility. | sigmaaldrich.com |

| 2-(4,6-Bis(biphenyl-1-yl)-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol | Increase conjugation for broader and stronger UV absorption. | irowater.com |

| Triazines with reactive Cl groups | Allow covalent bonding to polymer backbone to prevent migration. | irochemical.com |

| 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol | A specific synthesized analog for functional material applications. | nih.gov |

Impact of Substituent Variation on Electronic and Photophysical Characteristics

The electronic and photophysical behaviors of this compound and its analogues are intricately linked to their molecular structure. The introduction of various substituent groups at different positions on the phenyl and phenol rings can significantly alter properties such as absorption and emission wavelengths, as well as thermal stability. These modifications are crucial for tailoring the compound for specific technological applications, including organic light-emitting diodes (OLEDs) and advanced UV stabilizers. nih.govrsc.orgsarex.com

The core photostabilizing mechanism of HPTs involves an ultrafast excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the triazine nitrogen. This process allows for the efficient dissipation of absorbed UV energy as heat, thereby protecting the host material from photodegradation. The efficiency and wavelength range of this absorption are highly dependent on the electronic nature of the substituents.

Research has shown that the strategic placement of electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org For instance, the introduction of an electron-donating hexyloxy group at the 5-position of the phenol ring, yielding 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, enhances its performance as a UV absorber in polycarbonates and polyesters. sigmaaldrich.com Similarly, a methoxy (B1213986) group at the same position results in a compound with a maximum absorption wavelength (λmax) of 340 nm in DMSO. chemicalbook.com

Derivatives with more complex side chains, such as 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[2-(2-ethylhexanoyloxy)ethoxy]phenol, exhibit excellent thermal stability and low volatility, making them suitable for high-temperature processing of engineering plastics like PBT, PC, and PET. sarex.com These compounds typically show strong absorption in the 280-300 nm UV region. sarex.com

The introduction of carbazole (B46965) moieties into the 2,4,6-triphenyl-1,3,5-triazine (B147588) framework has been explored for OLED applications. For example, attaching a carbazole group at the ortho-position of one of the phenyl rings leads to materials with high thermal stability and distinct photophysical properties. rsc.org The HOMO and LUMO energy levels of these derivatives can be precisely tuned; for instance, 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OTrPhCz) has HOMO/LUMO levels of -5.83 eV / -2.88 eV, which shift to -5.96 eV / -2.71 eV upon bromination of the carbazole unit. rsc.org This demonstrates the profound impact of substituent choice on the electronic band gap.

Furthermore, studies on related s-triazine structures have shown that functionalization with electron-releasing substituents at the periphery generally leads to better two-photon absorption properties. mdpi.com Conversely, the incorporation of electron-withdrawing groups like nitro or cyano can quench luminescence. mdpi.com

Below is an interactive data table summarizing the properties of various substituted this compound derivatives based on available data.

| Derivative Name | Substituent(s) | Key Properties/Characteristics | Application(s) |

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol | 5-methoxy on phenol | λmax: 340 nm (in DMSO) chemicalbook.com | UV Absorber Intermediate |

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol | 5-hexyloxy on phenol | Low volatility, enhances weathering resistance in polymers. sigmaaldrich.com | UV Stabilizer for PC, Polyesters sigmaaldrich.com |

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[2-(2-ethylhexanoyloxy)ethoxy]phenol | 5-[2-(2-ethylhexanoyloxy)ethoxy] on phenol | High thermal stability, strong absorption at 280-300 nm. sarex.com | UV Absorber for PBT, PC, PET sarex.com |

| 9-(2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OTrPhCz) | Carbazole on a phenyl ring | HOMO: -5.83 eV, LUMO: -2.88 eV, high thermal stability. rsc.org | Organic Emitter (OLEDs) rsc.org |

| Bromo-derivative of OTrPhCz | Bromine on carbazole unit | HOMO: -5.96 eV, LUMO: -2.71 eV, widened energy band gap. rsc.org | Organic Emitter (OLEDs) rsc.org |

Synthesis of Oligomeric and Polymeric Derivatives

The incorporation of this compound moieties into oligomeric and polymeric structures is a key strategy for creating materials with durable and non-migrating UV protection. google.com This approach involves synthesizing polymers where the HPT unit is either a part of the main chain or a pendant group.

General synthetic routes to triazine-based polymers often start from cyanuric chloride, a versatile precursor. researchgate.netmdpi.com Sequential nucleophilic substitution reactions allow for the controlled introduction of different functional groups. For creating polymeric structures, bifunctional monomers are typically required.

One common method involves the polycondensation of a di-functionalized HPT monomer with a suitable comonomer. For example, a 2-(2,4-dihydroxyphenyl)-4,6-dichloro-1,3,5-triazine can be reacted with various diamines or diols to form polyesters or polyamides containing the HPT unit. While specific examples for the diphenyl-substituted target compound are not prevalent in readily available literature, the principles from related systems are directly applicable. For instance, s-triazine-based polymers have been synthesized through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane. semanticscholar.org

Another approach is the synthesis of dendrimers and hyperbranched polymers with a triazine core. nih.govacs.org These highly branched structures can offer enhanced solubility and processability. The synthesis of aromatic dendrimers bearing 2,4,6-triphenyl-1,3,5-triazine cores has been reported, often utilizing cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govacs.org For example, ((1,3,5-triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid has been used as a key building block for such dendrimers. nih.govacs.org

Furthermore, HPT derivatives can be functionalized with polymerizable groups, such as vinyl or acrylic moieties. These monomers can then be copolymerized with other common monomers (e.g., styrene, acrylates) to incorporate the UV-absorbing unit covalently into a polymer chain. A patent describes the synthesis of HPTs with hydroxyethoxy groups, which can then be used in condensation reactions to form polyesters, effectively crosslinking the polymer network. google.com This method ensures the permanent bonding of the UV absorbing moiety to the polymer, preventing its migration and loss over time. google.com

The synthesis of s-triazine bishydrazino and bishydrazido-based polymers has also been demonstrated through the condensation of bishydrazino s-triazine derivatives with terephthaldehyde or via nucleophilic substitution of dichloro-s-triazine derivatives with terephthalic acid hydrazide. mdpi.com These methods highlight the versatility of the triazine core in forming diverse polymeric architectures. The thermal stability of such polymers is often influenced by the substituents on the triazine ring, with aromatic groups generally enhancing thermal resistance. semanticscholar.org

Photophysical Mechanisms and Excited State Dynamics

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

ESIPT is a critical photophysical process that underpins the function of many UV absorbers, including those in the hydroxyphenyl-s-triazine class. researchgate.net This process involves the transfer of a proton within the same molecule upon electronic excitation, leading to the formation of a transient species (a phototautomer) with different electronic and structural characteristics. This phenomenon is key to the compound's ability to handle absorbed UV energy without undergoing photodegradation.

The fundamental mechanism of ESIPT in triazine-phenol systems like 2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol follows a well-established four-step photophysical cycle: nih.gov

Photoexcitation: The molecule, existing in its ground-state enol form, absorbs a UV photon. This absorption promotes the molecule to an electronically excited state (S1).

Proton Transfer: In the excited state, the acidity of the phenolic hydroxyl group and the basicity of a nitrogen atom on the triazine ring are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom via a pre-existing intramolecular hydrogen bond. nih.govirochemical.com This transfer occurs on a femto- to picosecond timescale and results in the formation of an excited-state keto-tautomer. nih.gov Theoretical studies have shown that upon photoexcitation, the hydrogen bonds within the molecule are strengthened, which facilitates the proton transfer process. nih.gov

Radiative/Non-Radiative Relaxation: The newly formed keto-tautomer is energetically unstable and rapidly relaxes back to its ground state. This relaxation can occur through the emission of a large Stokes-shifted fluorescence (a radiative pathway) or, more commonly in the case of UV absorbers, through non-radiative pathways involving vibrational relaxation (heat). nih.govirochemical.com

Reverse Proton Transfer: Once in its ground state, the keto-tautomer is unstable relative to the enol form. A rapid reverse proton transfer occurs, restoring the original enol structure and completing the cycle. This allows the molecule to absorb another UV photon. nih.gov

This entire cycle is extremely rapid and efficient, allowing a single molecule to process a large amount of UV energy without being chemically altered. uvabsorber.com

The molecular environment can significantly influence the dynamics of the ESIPT process. Factors such as solvent polarity, viscosity, and the ability to form intermolecular hydrogen bonds can affect the rates and efficiencies of the proton transfer.

For instance, in some systems, the presence of certain solvents can alter the energy landscape of the excited state, potentially slowing down the proton transfer or opening up competing relaxation pathways. nih.gov In polymer matrices, the rigidity of the environment can influence the conformational flexibility required for efficient ESIPT. However, for many triazine-based stabilizers, the activation energies for the radiationless deactivation process show minimal dependence on the surrounding matrix. researchgate.net The compatibility of these compounds with various polymers is a key feature for their application. sigmaaldrich.compartinchem.comuvabsorber.comsarex.com

Studies on related benzoxazole (B165842) systems have demonstrated that a change from the gas phase (isolated molecules) to a condensed phase (in solution) can dramatically alter ESIPT dynamics, sometimes by orders of magnitude. nih.gov This highlights the sensitivity of the process to the immediate molecular surroundings and the potential for state inversion along the proton transfer coordinate. nih.gov

Energy Dissipation Mechanisms and Principles of Photostability

The remarkable photostability of this compound is a direct consequence of the efficient energy dissipation pathways enabled by the ESIPT mechanism. By converting harmful UV radiation into harmless heat, these molecules protect the host material from photodegradation. researchgate.net

The primary function of a UV absorber is to dissipate absorbed energy non-radiatively. For hydroxyphenyl-s-triazines, the ESIPT process provides an exceptionally efficient channel for this deactivation. Following the formation of the excited keto-tautomer, the molecule rapidly returns to the ground state, releasing the excess energy as heat. irochemical.com

The efficiency of this process is reflected in the quantum yields of competing photophysical processes. The fluorescence quantum yield for these types of compounds is typically very low, indicating that radiative decay (emission of light) is not a significant deactivation pathway. Conversely, the quantum yield of the ESIPT process is close to unity, meaning that nearly every absorbed photon initiates a proton transfer event.

| Parameter | Typical Value/Characteristic | Source |

| ESIPT Timescale | Femto- to picoseconds | nih.gov |

| Fluorescence | Large Stokes shift (if observed) | nih.gov |

| Fluorescence Quantum Yield | Very low | researchgate.net |

| Primary Deactivation | Non-radiative (heat dissipation) | irochemical.com |

This table provides typical characteristics for hydroxyphenyl-triazine UV absorbers based on the ESIPT mechanism.

The cyclic nature of the ESIPT mechanism is the cornerstone of the photoprotective action of this compound. irochemical.comuvabsorber.com After absorbing a UV photon and dissipating the energy, the molecule rapidly reverts to its original chemical structure, ready to absorb another photon. irochemical.com This "recyclable" process allows a small amount of the UV absorber to provide long-lasting protection to a polymer or coating.

The high thermal stability and low volatility of these triazine derivatives further enhance their performance as photoprotective agents, ensuring they remain effective even under harsh processing and environmental conditions. partinchem.comuvabsorber.comsarex.com Their ability to function without being consumed in the process is what makes them highly efficient and durable UV stabilizers. uvabsorber.com

Luminescence Characteristics and Fluorophore Development

While the primary application of this compound is based on its non-radiative energy dissipation, the ESIPT process is intrinsically linked to fluorescence. The keto-tautomer formed after proton transfer can, in some cases, relax by emitting a photon. nih.gov This emitted light is significantly red-shifted (has a longer wavelength) compared to the initial absorption, a phenomenon known as a large Stokes shift. nih.gov

This characteristic dual fluorescence (from both the initially excited enol form and the keto-tautomer) is a hallmark of many ESIPT-capable molecules. nih.gov While minimized in UV absorbers to maximize non-radiative dissipation, this property can be exploited in other applications. By tuning the molecular structure to enhance the fluorescence quantum yield of the tautomer, derivatives of hydroxyphenyl-s-triazines can be developed as highly sensitive fluorescent probes and bio-imaging agents. nih.govucf.edu The large Stokes shift is particularly advantageous in these applications as it minimizes self-absorption and background interference.

Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been explored for their beneficial photophysical properties, including applications in organic light-emitting diodes (OLEDs), indicating the versatility of the triazine scaffold in the development of luminescent materials. nih.gov

Computational Chemistry and Advanced Theoretical Investigations

Electronic Structure Calculations and Spectroscopic Property Prediction

At the heart of understanding the photoprotective action of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol are electronic structure calculations. These methods provide a quantum mechanical lens to view the molecule's behavior, from its most stable three-dimensional arrangement to its response to light absorption.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) has been a cornerstone in modeling the ground-state properties of this compound and its analogues. A critical structural feature of these molecules is the intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and a nitrogen atom on the triazine ring. This hydrogen bond is fundamental to the molecule's photostability. researchgate.netnih.gov

DFT calculations are employed to optimize the molecular geometry, determining the most energetically favorable conformation. These studies confirm that the enol form, with the hydrogen on the phenol (B47542), is the stable ground state. The calculations provide precise bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. For instance, a key finding is the near-planar arrangement between the hydroxyphenyl moiety and the triazine ring, a conformation stabilized by the IMHB and crucial for the subsequent electronic processes. nih.gov The strength of this hydrogen bond can also be quantified through energetic calculations, providing insight into the initial step of the photoprotective cycle.

| Computational Method | Basis Set | Key Finding |

| DFT | B3LYP/6-311+G(d,p) | Confirmation of the intramolecular hydrogen bond as the basis for the excited-state proton transfer. researchgate.netnih.gov |

| DFT | M06-2X/6-31+G** | Used to rationalize experimental results and understand the impact of protonation on optical transitions in related pyrimidine (B1678525) systems. nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Electronic Transitions

To understand how this compound interacts with UV light, researchers turn to Time-Dependent Density Functional Theory (TD-DFT). This method is adept at calculating the energies of electronic excited states and the probabilities of transitions between them, which directly correlate to the molecule's UV absorption spectrum.

The exceptional photostability of this class of compounds is primarily attributed to an ultrafast excited-state intramolecular proton transfer (ESIPT). researchgate.netnih.gov Upon absorption of a UV photon, the molecule is promoted to an excited electronic state (S1). TD-DFT calculations show that in this excited state, the acidity of the phenolic proton dramatically increases, facilitating its transfer to the triazine ring. This creates a transient keto-tautomer, which is in a lower energy excited state (S1'). This tautomer then rapidly returns to the ground state (S0') via non-radiative pathways, releasing the absorbed energy as harmless heat. Finally, a rapid back-proton transfer restores the original enol form, completing the cycle. researchgate.net

TD-DFT is instrumental in mapping out the potential energy surfaces of both the ground and excited states, identifying the transition states and energy barriers for the proton transfer process. nih.gov These calculations have successfully predicted the absorption maxima (λmax) of these compounds, showing good agreement with experimental data. researchgate.netnih.gov

| Computational Method | Basis Set | Predicted Property | Finding |

| TD-DFT | B3LYP/6-311+G(d,p) | UV absorption | Good agreement between experimental and predicted λmax values. researchgate.netnih.gov |

| TD-DFT | M06-2X/6-31+G** | ESIPT process | Provided in-depth insight into the ESIPT process and non-radiative deactivation mechanisms in analogous hydroxyphenyl pyrimidines. nih.govacs.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While electronic structure calculations are powerful for understanding the properties of a single molecule in isolation, Molecular Dynamics (MD) simulations offer a way to study its behavior over time, especially in a more complex environment like a polymer matrix where it is often used. nih.govtue.nl MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and intermolecular interactions.

For a molecule like this compound, MD simulations can explore the rotational freedom of the phenyl and hydroxyphenyl rings relative to the central triazine core. This is crucial as significant deviation from planarity can disrupt the IMHB and affect the ESIPT process. Furthermore, when used as an additive in a polymer, MD simulations can reveal how the UV absorber orients itself within the polymer chains and what specific interactions (e.g., hydrogen bonding, π-π stacking) occur. These interactions can influence the absorber's compatibility, dispersion, and long-term stability within the material. While specific MD studies on this compound are not extensively reported, simulations on related triazine-based polymers have demonstrated the utility of this method in revealing hydrogen-bonding motifs and π-π interactions that govern their structure and assembly. nih.gov

Quantitative Structure-Property Relationship (QSPR) and 3D-QSPR Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) and its three-dimensional counterpart (3D-QSPR) are computational techniques that aim to build statistical models correlating the chemical structure of a series of compounds with their observed properties. These models can then be used to predict the properties of new, unsynthesized molecules, guiding the design of more effective UV absorbers.

For 1,3,5-triazine (B166579) derivatives, 3D-QSPR models have been successfully developed to predict their UV absorption characteristics. researchgate.netnih.gov In a typical study, a series of related triazine compounds are synthesized and their UV absorption spectra are measured. Then, computational methods are used to generate a set of molecular descriptors for each compound, which can be steric, electronic, or thermodynamic in nature. The 3D-QSPR approach uses techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. These models have shown a strong correlation between the predicted and experimental UV absorption properties, indicating their reliability for designing new triazine-based UV absorbers with desired absorption profiles. researchgate.net

Theoretical Evaluation of Reaction Pathways and Thermal Stability

The long-term performance of a UV absorber is not only dependent on its photostability but also on its thermal stability, especially during high-temperature processing of polymeric materials. tue.nlsarex.com Theoretical methods can be employed to evaluate potential thermal degradation pathways.

By calculating the bond dissociation energies, computational models can identify the weakest bonds in the molecule, which are likely to be the points of initial thermal decomposition. Studies on related triazine compounds, such as 2,4,6-triazido-1,3,5-triazine, have shown that the decomposition often initiates with the loss of nitrogen from the azide (B81097) groups, followed by the formation of a stable network structure. researchgate.net For hydroxyphenyl triazines, the high thermal stability is a known advantage. sarex.com Theoretical studies can help understand this by modeling potential unimolecular and bimolecular reaction pathways at elevated temperatures. This includes investigating the energetics of bond cleavage and rearrangement reactions. While specific detailed theoretical evaluations of the thermal decomposition of this compound are not abundant in the literature, the principles derived from studies on similar heterocyclic systems are applicable. For instance, thermal analysis of related compounds has shown decomposition temperatures well above typical processing temperatures for many polymers, underscoring their suitability for such applications. ekb.eg

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Functional Group Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for confirming the functional groups present in 2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol and elucidating the nature of its intramolecular hydrogen bond. The key structural feature of this molecule is the hydroxyl group positioned ortho to the triazine ring linkage, which facilitates a strong intramolecular hydrogen bond with one of the nitrogen atoms of the triazine ring.

In the IR spectrum, the O-H stretching vibration is a powerful diagnostic tool. In a non-hydrogen-bonded phenol (B47542), this stretch typically appears as a sharp band around 3600 cm⁻¹. However, due to the strong intramolecular hydrogen bond in this compound, the O-H band is expected to be significantly broadened and shifted to a much lower frequency, typically in the 3200-2500 cm⁻¹ region. This shift is a direct measure of the hydrogen bond strength.

The triazine and phenyl groups give rise to a series of characteristic bands. The in-plane stretching vibrations of the 1,3,5-triazine (B166579) ring are similar to those of the phenyl rings and can be complex. mdpi.com However, a very strong band corresponding to the C=N stretching mode of the triazine ring is typically observed around 1510 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations from the phenyl rings appear in the 1600-1450 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information. A fully symmetric "breathing" mode of the triazine ring, which is often weak or absent in the IR spectrum, appears as a strong band in the Raman spectrum around 990 cm⁻¹. mdpi.com This confirms the integrity of the triazine core.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Significance |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200-2500 (Broad) | IR | Confirms intramolecular hydrogen bonding |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Confirms presence of phenyl groups |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman | Characteristic of phenyl and triazine rings |

| Triazine C=N Stretch | ~1510 | IR, Raman | Confirms triazine ring structure mdpi.com |

| Triazine Ring Breathing | ~990 | Raman | Confirms triazine ring integrity mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the precise covalent framework of the molecule. Both ¹H and ¹³C NMR are used to confirm the molecular connectivity and provide insights into the electronic environment of the nuclei.

In the ¹H NMR spectrum, the proton of the hydroxyl group is expected to be significantly downfield-shifted due to the strong intramolecular hydrogen bond, likely appearing as a broad singlet above 10 ppm. The aromatic region (typically 7.0-9.0 ppm) will show a complex series of multiplets corresponding to the protons on the two phenyl substituents and the phenolic ring. Protons on the phenyl rings attached to the triazine core are expected in the range of 8.7-7.5 ppm. The protons on the hydroxyphenyl ring will have distinct chemical shifts due to the electronic effects of the hydroxyl group.

The ¹³C NMR spectrum provides complementary data. The carbon atoms of the triazine ring are highly deshielded and resonate at approximately 171-172 ppm. mdpi.com The carbon atom of the phenolic ring bearing the hydroxyl group (C-OH) would appear around 160-165 ppm, while the other aromatic carbons would be found in the 120-140 ppm range.

| Nucleus | Group | Expected Chemical Shift (ppm) | Significance |

|---|---|---|---|

| ¹H | Phenolic -OH | >10 (Broad) | Confirmation of strong intramolecular H-bond |

| ¹H | Phenyl Protons | 8.7 - 7.5 | Confirms diphenyl-triazine moiety |

| ¹H | Hydroxyphenyl Protons | 7.8 - 6.8 | Confirms 2-hydroxyphenyl substituent |

| ¹³C | Triazine Carbons | 171 - 172 | Identifies the triazine ring core mdpi.com |

| ¹³C | Phenolic C-OH | 160 - 165 | Identifies the carbon attached to the OH group |

| ¹³C | Aromatic Carbons | 120 - 140 | Confirms the presence of multiple phenyl rings |

High-Resolution Mass Spectrometry for Precise Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can confirm the molecular formula, C₂₁H₁₅N₃O. The theoretical exact mass for this formula is 325.1215 Da, and an experimental HRMS measurement would be expected to match this value with an error of less than 5 ppm.

Beyond confirming the molecular formula, the fragmentation pattern observed in the mass spectrum provides structural proof. Under ionization, the molecule breaks apart in a predictable manner. Common fragmentation pathways would include:

Loss of the phenolic ring.

Cleavage of the phenyl groups from the triazine core.

Fragmentation of the triazine ring itself.

Analyzing the masses of these fragment ions allows for a piece-by-piece reconstruction of the molecule's structure, confirming the identity and arrangement of its constituent parts.

| Parameter | Expected Value / Observation | Significance |

|---|---|---|

| Molecular Formula | C₂₁H₁₅N₃O | Defines the elemental composition |

| Theoretical Exact Mass | 325.1215 Da | Basis for HRMS confirmation |

| Observed Molecular Ion [M+H]⁺ | ~326.1288 m/z | Experimental confirmation of molecular weight |

| Key Fragmentation | Loss of C₆H₅, C₆H₅O | Structural confirmation of substituents |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray crystallography provides the most definitive and detailed picture of the molecule's three-dimensional structure in the solid state. This technique can precisely measure all bond lengths, bond angles, and dihedral angles. For this compound, crystallographic analysis would confirm the near-planar geometry of the triazine and phenyl rings.

Furthermore, X-ray crystallography elucidates the supramolecular architecture—how molecules pack together in the crystal lattice. This is governed by intermolecular forces such as π-π stacking between the electron-rich aromatic rings and weaker C-H···π interactions. Understanding this packing is crucial as it influences the material's bulk properties. Based on related structures, this compound could crystallize in common space groups like P2₁/n (monoclinic) or P-1 (triclinic). rsc.org

| Structural Parameter | Expected Finding | Significance |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Describes the basic crystal symmetry rsc.org |

| Space Group | e.g., P2₁/n, P-1 | Defines the specific symmetry operations within the crystal rsc.org |

| Intramolecular H-Bond | O-H···N distance of ~2.6-2.8 Å | Direct confirmation and geometric characterization of the H-bond |

| Dihedral Angles | Non-zero angles between rings | Defines the molecule's 3D shape and degree of twisting |

| Intermolecular Interactions | π-π stacking, C-H···π contacts | Explains the solid-state packing and supramolecular assembly |

Time-Resolved Spectroscopy for Excited-State Dynamics

Time-resolved spectroscopic techniques, such as femtosecond transient absorption or fluorescence upconversion, are employed to study the ultrafast processes that occur after the molecule absorbs light. For this compound, the most important of these processes is Excited-State Intramolecular Proton Transfer (ESIPT).

Upon photoexcitation, the acidity of the phenolic proton increases dramatically, triggering its transfer from the oxygen to the nearby nitrogen atom of the triazine ring. This transfer occurs on an extremely fast timescale, typically in the range of tens to hundreds of femtoseconds. The result is the formation of a transient keto-tautomer, which has a distinct, red-shifted fluorescence compared to the initial enol form.

Time-resolved spectroscopy allows researchers to directly observe the decay of the initially excited enol form and the corresponding rise of the keto-tautomer emission. The subsequent decay of the keto form back to the ground-state enol form occurs on a longer timescale, ranging from picoseconds to nanoseconds. These studies are fundamental to understanding the photostability of this class of compounds, as the ESIPT mechanism provides an efficient non-radiative decay channel that helps dissipate absorbed UV energy safely as heat. In related triazine systems, phosphorescence lifetimes have been measured in the millisecond range, indicating complex excited-state manifolds. rsc.org

| Process | Timescale | Technique | Significance |

|---|---|---|---|

| Excited-State Proton Transfer (ESIPT) | 50 - 200 fs | Transient Absorption | Measures the rate of tautomer formation |

| Keto-Tautomer Emission | ps to ns | Time-Resolved Fluorescence | Characterizes the lifetime of the ESIPT state |

| Intersystem Crossing | ps to ns | Transient Absorption | Investigates pathways to triplet states |

| Phosphorescence | ms | Time-Resolved Phosphorescence | Characterizes triplet state lifetime rsc.org |

Applications in Advanced Chemical and Material Science

Polymer Photoprotection Systems and Long-Term Durability

Derivatives of 2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol are high-performance ultraviolet (UV) light absorbers widely utilized to protect polymeric materials from the degradative effects of solar radiation. These hydroxyphenyl triazine (HPT) based UV absorbers are particularly effective in a variety of polymers, including polycarbonates, polyesters, polyolefins, and polyamides. Their low volatility, excellent thermal stability, and high compatibility with polymer matrices make them ideal for demanding applications where long-term durability is critical. researchgate.netresearchgate.netsarex.comsarex.comsarex.comuvabsorber.com

Compared to conventional UV absorbers like benzotriazoles, hydroxyphenyl triazines often exhibit superior performance, providing enhanced weathering resistance. sarex.comuvabsorber.com This has led to their adoption in industries such as automotive coatings and high-performance industrial coatings, where maintaining material integrity and appearance under prolonged sun exposure is paramount. researchgate.netuvabsorber.com

Table 1: Selected Applications of this compound Derivatives in Polymer Systems

| Polymer Matrix | Application | Reference |

|---|---|---|

| Polycarbonate (PC) | Engineering plastics | researchgate.netsarex.com |

| Polyethylene Terephthalate (B1205515) (PET) | Engineering plastics, packaging | researchgate.netsarex.com |

| Polybutylene Terephthalate (PBT) | Engineering plastics | researchgate.net |

| Polyolefins (PE, PP) | General plastics, films | researchgate.netuvabsorber.com |

| Automotive Clear Coats | High-performance coatings | researchgate.netuvabsorber.com |

Mechanisms of UV Stabilization and Degradation Mitigation in Polymer Matrices

The primary mechanism by which this compound and related HPTs protect polymers is through the absorption of harmful UV radiation and its subsequent dissipation as harmless thermal energy. This process is facilitated by an ultrafast, reversible photochemical reaction known as excited-state intramolecular proton transfer (ESIPT).

Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. In this excited state, a proton from the ortho-hydroxyl group is rapidly transferred to a nitrogen atom on the triazine ring. This tautomerization leads to the formation of an unstable keto-isomer. The keto-isomer then undergoes non-radiative decay back to the ground state, releasing the absorbed energy as heat and regenerating the original enol form of the molecule. This cyclic process occurs on a picosecond timescale, allowing a single molecule to dissipate the energy of thousands of photons without undergoing photodegradation itself. This efficient energy dissipation mechanism prevents the formation of free radicals in the polymer matrix, which are the primary initiators of photodegradation pathways such as chain scission and crosslinking that lead to loss of mechanical properties, discoloration, and surface cracking.

Synergistic Effects with Co-additives (e.g., Hindered Amine Light Stabilizers)

To achieve comprehensive protection against polymer degradation, UV absorbers like this compound are often used in combination with other types of stabilizers, most notably Hindered Amine Light Stabilizers (HALS). This combination often results in a synergistic effect, where the total stabilizing performance is greater than the sum of the individual components. researchgate.net

The synergistic interaction between HPTs and HALS arises from their complementary stabilization mechanisms. While HPTs act as the primary screen against UV radiation by absorbing it, some UV light may still penetrate the polymer or be absorbed by impurities, leading to the formation of free radicals. HALS function by scavenging these free radicals, thereby interrupting the degradation cycle. HALS are not consumed in this process but are regenerated to continue their radical scavenging activity.

Development of Chemosensing Platforms and Molecular Probes

The inherent fluorescence and electron-accepting properties of the triazine core make triazine-based compounds, in a broader sense, promising candidates for the development of chemosensors and molecular probes. While specific research on this compound as a chemosensor is not extensively documented in the available literature, the principles of designing such sensors often involve the functionalization of the triazine scaffold.

Principles of Selective Detection of Chemical Species (e.g., Metal Ions, Anions)

The design of triazine-based chemosensors typically relies on modulating the photophysical properties of the molecule upon interaction with a specific analyte. This can be achieved through several mechanisms, including photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and intramolecular charge transfer (ICT). For instance, a fluorescent triazine derivative can be designed with a receptor unit that selectively binds to a particular metal ion or anion. nih.govresearchgate.netrsc.org

Upon binding of the analyte, the electronic structure of the fluorophore is perturbed, leading to a change in its fluorescence intensity (quenching or enhancement) or a shift in its emission wavelength. nih.gov For example, a novel fluoride ion fluorescent probe was designed by introducing electron-withdrawing triazine groups into a triarylboron/acridine system. The interaction with fluoride ions caused a significant color change and a bathochromic shift in the fluorescence emission, enabling highly sensitive detection. nih.gov

Design of Responsive Molecular Frameworks for Analytical Applications

The versatility of triazine chemistry allows for the synthesis of a wide range of molecular frameworks tailored for specific analytical applications. By strategically modifying the substituents on the triazine ring, researchers can fine-tune the sensor's selectivity, sensitivity, and response to different analytes. For example, a pyrazole-triazine conjugate has been developed as a highly selective and sensitive fluorescence probe for the detection of silver ions, with applications in bioimaging. researchgate.net

These responsive molecular frameworks can be incorporated into various platforms, such as test strips or films, for convenient and real-time detection of target species in environmental or biological samples. researchgate.net The development of such probes based on the 1,3,5-triazine (B166579) scaffold remains an active area of research.

Optoelectronic Material Development and Organic Electronics

The 1,3,5-triazine ring is a well-known electron-deficient unit, which makes triazine-containing molecules attractive for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). These materials often serve as electron transporters or as hosts for phosphorescent emitters. While there is a lack of specific studies focusing on this compound in optoelectronic devices, the broader class of triazine derivatives has been extensively investigated. sarex.commdpi.com

Triazine derivatives are used as intermediates in the manufacturing of optoelectronic materials for OLED devices. sarex.com The electron-withdrawing nature of the triazine core helps to facilitate electron injection and transport, which are crucial for efficient device operation. By combining the triazine unit with electron-donating moieties, molecules with intramolecular charge transfer characteristics can be created, which are useful as emitters in OLEDs. For example, 2,4,6-tri(4-(10H-phenoxazin-10H-yl)phenyl)-1,3,5-triazine is a compound used in OLEDs whose function is based on twisted intramolecular charge transfer. researchgate.net

The structural versatility of triazines allows for the tuning of their electronic and photophysical properties to meet the specific requirements of different optoelectronic applications. This includes adjusting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to optimize charge injection and transport, as well as to control the emission color in OLEDs.

Fluorescent Emitters and Charge Transfer Processes in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have emerged as promising materials for various layers within OLEDs, including as fluorescent emitters and components of host materials. The core of their functionality lies in the interplay between the electron-donating phenol (B47542) group and the electron-accepting triazine ring, which facilitates efficient intramolecular charge transfer (ICT). This process is fundamental to the generation of light in OLEDs.

Upon electrical excitation, the molecule transitions to an excited state. The subsequent relaxation of this excited state, involving the transfer of charge from the donor to the acceptor moiety, can result in the emission of light. The color and efficiency of this emission are highly dependent on the specific molecular structure and the surrounding environment.

Research into related hydroxyphenyl triazine derivatives has shown that their donor-acceptor architecture is key to their performance. For instance, in some triazine-based systems, a high-energy absorption band between 290 and 310 nm is attributed to the π–π* electronic transition of the triazine core, while a lower-energy band around 390–427 nm is associated with the ICT from the donor-substituted phenyl arms to the electron-accepting triazine center. This ICT is a critical step in the electroluminescence process.

Furthermore, triazine derivatives have been successfully employed as bipolar host materials in phosphorescent OLEDs (PhOLEDs). These materials are capable of transporting both electrons and holes, leading to a more balanced charge injection and recombination within the emissive layer. This balanced charge transport is crucial for achieving high device efficiencies and reducing efficiency roll-off at high brightness levels. For example, a bipolar host material incorporating a triazine moiety, 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz), has demonstrated excellent performance in both blue and green PhOLEDs, with maximum external quantum efficiencies reaching 14.4% and 21.2%, respectively. sarex.com

The charge transfer characteristics of these molecules can be finely tuned by modifying their chemical structure. This tunability allows for the development of materials with specific emission colors and improved device performance, making hydroxyphenyl triazine derivatives a versatile class of compounds for OLED applications.

Table 1: Performance of a Bipolar Host Material Based on a 2-(4,6-Diphenyl-1,3,5-triazin-2-yl) Moiety in PhOLEDs

| Device Color | Host Material | Maximum External Quantum Efficiency (%) |

| Blue | DPTPCz | 14.4 |

| Green | DPTPCz | 21.2 |

Data sourced from research on 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz), a derivative of the subject compound. sarex.com

Integration into Other Optoelectronic Devices

Beyond OLEDs, the unique properties of this compound and its analogues suggest their potential for integration into a broader range of optoelectronic devices. The inherent UV-absorbing capabilities of hydroxyphenyl triazines, for instance, make them candidates for use as protective layers in devices susceptible to UV degradation.

While specific applications of this compound in other optoelectronic devices are still an emerging area of research, the broader class of triazine derivatives has shown promise in organic solar cells. In this context, the electron-accepting nature of the triazine core can be harnessed to facilitate charge separation at the donor-acceptor interface, a critical process for converting light into electricity. The presence of a triazine core in molecules used in solar cells has been shown to significantly improve their photovoltaic performance. nih.gov

The development of new derivatives and a deeper understanding of their charge transport and photophysical properties will be crucial for expanding the applications of this compound into other areas of optoelectronics, such as organic photodetectors and sensors.

Supramolecular Assemblies and Self-Organization Phenomena

The field of supramolecular chemistry focuses on the design and synthesis of complex, functional structures held together by non-covalent interactions. The molecular structure of this compound, with its hydrogen bond donor (the phenolic hydroxyl group) and acceptor sites (the nitrogen atoms of the triazine ring), as well as its extended aromatic system, makes it an excellent building block for the construction of such assemblies.

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Assembly Formation

The self-organization of this compound and its derivatives is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. The hydroxyl group of the phenol can form strong, directional hydrogen bonds with the nitrogen atoms of the triazine ring of an adjacent molecule. This interaction plays a crucial role in defining the initial arrangement of the molecules.

In addition to hydrogen bonding, the planar, electron-rich phenyl and triazine rings facilitate π-π stacking. These interactions, arising from the electrostatic and van der Waals forces between the aromatic systems, contribute significantly to the stability of the resulting supramolecular structures. The interplay between hydrogen bonding and π-π stacking can lead to the formation of well-ordered, one-dimensional columnar structures. In these arrangements, the molecules stack on top of one another, with the hydrogen bonds providing lateral stability. The average distance between the planes in such π-π stacking interactions is typically around 3.5 Angstroms. researchgate.net

Studies on C3h-symmetric 2,4,6-tris(2-hydroxyphenyl)-1,3,5-triazine (THPT) derivatives, which share the key structural motifs of the subject compound, have shown that intramolecular hydrogen bonding leads to a planarization of the molecule. This enhanced planarity, in turn, facilitates the formation of columnar phases through more effective π-π stacking. researchgate.net

Table 2: Key Non-Covalent Interactions in the Assembly of Hydroxyphenyl Triazine Derivatives

| Interaction Type | Description | Typical Distances (Å) |

| Hydrogen Bonding | Occurs between the phenolic hydroxyl group (donor) and the triazine nitrogen atoms (acceptor). | 1.5 - 2.5 (O-H···N) |

| π-π Stacking | Attraction between the aromatic rings (phenyl and triazine) of adjacent molecules. | 3.3 - 3.8 |

Data is based on general principles and findings for related aromatic and heterocyclic compounds.

Construction of Macrocycles and Discrete Oligomers

The reactive sites on this compound and the directional nature of its non-covalent interactions make it a valuable synthon for the construction of larger, well-defined supramolecular architectures such as macrocycles and discrete oligomers.

By employing appropriate linking strategies, it is possible to covalently connect multiple this compound units to form cyclic structures, or macrocycles. These macrocycles can possess a central cavity with specific dimensions and chemical properties, making them suitable for applications in host-guest chemistry, catalysis, and molecular sensing. The synthesis of such macrocycles often relies on stepwise reactions that take advantage of the different reactivities of the functional groups on the triazine and phenol rings.

Similarly, the controlled, sequential connection of this compound monomers can lead to the formation of discrete oligomers with a defined number of repeating units. The properties of these oligomers can be precisely tuned by varying their length and the nature of the linking groups. Research on 1,3,5-triazine-based linear oligomers has demonstrated that they can be synthesized using solid-phase techniques, allowing for the creation of sequence-defined polymers. nih.gov These oligomers can be designed to fold into specific conformations and to interact with other molecules in a highly selective manner. While the direct use of this compound in the synthesis of such complex structures is an area of ongoing research, the principles established with related triazine building blocks pave the way for its future application in this exciting field.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol derivatives, and how can their purity be validated?

Methodological Answer: Derivatives of this triazine compound (e.g., methoxy or hexyloxy substituents) are typically synthesized via nucleophilic substitution reactions. For example:

- Step 1: React 2,4,6-trichlorotriazine with a substituted phenol (e.g., 5-methoxyphenol) in the presence of a base like N,N-diisopropylethylamine (DIPEA) at low temperatures (-35°C) to ensure regioselectivity .

- Step 2: Further functionalization (e.g., alkylation) can be performed using alkyl halides under basic conditions.

Purity Validation: - HPLC with ≥98% purity threshold (C18 column, acetonitrile/water mobile phase) .

- NMR (1H/13C) to confirm substitution patterns and absence of unreacted intermediates .

Q. How can researchers determine the solubility profile of this compound in common organic solvents?

Methodological Answer: Solubility is critical for formulation in polymer matrices. Key data at 20°C includes:

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| Methyl methacrylate | 15 | |

| Chloroform | 254 | |

| Ethylene glycol monomethyl ether | 169 | |

| Toluene | 51 | |

| Experimental Protocol: |

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structure and stability?

Methodological Answer:

- FT-IR: Identify O–H (~3200–3600 cm⁻¹) and triazine ring vibrations (~1500–1600 cm⁻¹) .

- UV-Vis: Assess λmax in solution (e.g., 340–360 nm in chloroform) to confirm π→π* transitions .

- HPLC-MS: Quantify degradation products under accelerated aging (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How do computational methods like DFT and TD-DFT enhance understanding of this compound’s photophysical properties?

Methodological Answer:

- Density Functional Theory (DFT): Optimize ground-state geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electron injection/transport capabilities .

- TD-DFT: Simulate excited-state transitions (e.g., charge-transfer states) to correlate with experimental UV-Vis/fluorescence spectra .

Key Parameters:

Q. What strategies improve the UV-absorption efficiency of this compound in polymer matrices like polycarbonate or polyester?

Methodological Answer:

- Additive Compatibility: Use solubility data (e.g., 15 mg/mL in methyl methacrylate) to optimize dispersion in polymers .

- Synergistic Stabilization: Combine with hindered amine light stabilizers (HALS) to reduce radical-induced degradation .

- Accelerated Weathering Tests: Expose polymer films to UV-B lamps (313 nm) and monitor yellowness index (ASTM D4329) .

Q. How can researchers assess the environmental impact of this compound based on its aquatic toxicity profile?

Methodological Answer:

- OECD Test Guideline 201: Conduct algal growth inhibition assays (72-h EC50) to determine acute toxicity .

- Chronic Toxicity Classification: The compound is classified as WGK 1 (low aquatic risk) but requires monitoring due to potential bioaccumulation .

Mitigation Strategies: - Derivatize with hydrophilic groups (e.g., sulfonate) to enhance biodegradability.

- Use solid-phase extraction (SPE) followed by LC-MS to detect trace residues in wastewater .

Data Contradictions and Resolution

- Solubility Discrepancies: reports 254 mg/mL in chloroform, while commercial databases may cite lower values. Resolution: Validate via in-house measurements under controlled humidity/temperature.

- Toxicity Classification: Some sources omit WGK ratings; prioritize ISO 17034-certified data (e.g., CATO standard品 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.